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Introduction
Untargeted lipidomics aims to comprehensively identify and quantify all lipids within a biological

system to elucidate their roles in health and disease. A significant challenge in this field is

achieving accurate and reproducible quantification due to variations in sample preparation and

instrument response. The use of internal standards is crucial to address these issues. 1,2-

distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70), a deuterated form of DSPE,

serves as an excellent internal standard for untargeted lipidomics studies. Its chemical

similarity to endogenous phosphoethanolamines, coupled with its distinct mass shift, allows for

robust normalization of extraction efficiency and ionization suppression, thereby enhancing the

accuracy and reliability of lipid quantification.[1] This document provides detailed application

notes and protocols for the utilization of DSPE-d70 in untargeted lipidomics workflows.

Key Applications and Advantages of DSPE-d70
The primary application of DSPE-d70 in untargeted lipidomics is its use as an internal standard

to improve the precision and accuracy of lipid quantification.[1]

Advantages:
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Correction for Sample Loss: DSPE-d70 is added to samples at the beginning of the

workflow, allowing it to account for lipid loss during extraction and sample handling.

Mitigation of Matrix Effects: The co-elution of DSPE-d70 with endogenous lipids helps to

normalize for ionization suppression or enhancement caused by the sample matrix in mass

spectrometry.

Improved Reproducibility: By normalizing the data, DSPE-d70 reduces variability between

samples, leading to more statistically significant and reliable results.

Broad Applicability: While it is a direct analog for DSPE, its physicochemical properties make

it a suitable internal standard for a range of other phospholipid classes in untargeted

analyses where class-specific standards for every lipid are not feasible.[2]

Experimental Protocols
A typical untargeted lipidomics workflow incorporating DSPE-d70 involves sample preparation,

lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

I. Sample Preparation and Lipid Extraction
This protocol is a general guideline and can be adapted for various biological matrices such as

plasma, serum, tissues, and cells.

Materials:

Biological sample (e.g., 100 µL of plasma)

DSPE-d70 internal standard solution (concentration to be optimized based on expected

endogenous lipid levels)

Methanol (LC-MS grade)

Chloroform (LC-MS grade)

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

Water (LC-MS grade)
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Microcentrifuge tubes (1.5 or 2 mL)

Vortex mixer

Centrifuge

Nitrogen evaporator or vacuum concentrator

Protocol (MTBE Extraction):

Sample Aliquoting: Thaw frozen biological samples on ice. For plasma or serum, aliquot 100

µL into a clean microcentrifuge tube. For tissues, use a homogenized sample equivalent to a

known wet weight.

Internal Standard Spiking: Add a pre-determined amount of DSPE-d70 internal standard

solution to each sample. The amount should be sufficient to produce a strong signal without

saturating the detector.

Protein Precipitation and Lipid Extraction:

Add 700 µL of MTBE/Methanol (2:1, v/v) to the sample.[3][4]

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

Incubate the mixture for 1 hour at 4°C with shaking.[3][4]

Phase Separation:

Add 200 µL of water to induce phase separation.[3][4]

Vortex for 20 seconds.

Centrifuge at 14,000 x g for 5 minutes at 4°C.[5][6]

Lipid Phase Collection:

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a

new clean tube.
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Drying:

Evaporate the solvent from the collected organic phase to dryness under a gentle stream

of nitrogen or using a vacuum concentrator.

Reconstitution:

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of an appropriate

solvent for LC-MS analysis, such as acetonitrile/isopropanol (1:1, v/v) with 0.1% formic

acid.[1]

Alternative Extraction Method: Dispersive Solid-Phase Extraction (dSPE)

For a more streamlined cleanup, particularly for complex matrices, a dSPE approach can be

employed.[1]

Sample and Internal Standard: To 100 µL of plasma, add the DSPE-d70 internal standard.

Protein Precipitation: Add 900 µL of cold acetonitrile with 1% formic acid. Vortex for 1 minute.

[1]

dSPE Cleanup: Add a dSPE sorbent mixture (e.g., C18 and primary secondary amine

sorbents) and magnesium sulfate. Vortex for 1 minute.[1]

Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]

Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and

evaporate to dryness.

Reconstitution: Reconstitute the extract in the initial mobile phase for LC-MS analysis.[1]
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Figure 1: Lipid Extraction Workflow
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Caption: Workflow for lipid extraction using the MTBE method with DSPE-d70.
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II. LC-MS Analysis
Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Mass spectrometer (e.g., Q-TOF, Orbitrap) capable of high-resolution accurate mass

measurements and tandem MS (MS/MS).

Typical LC Conditions (Reversed-Phase):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

Mobile Phase A: Water with 0.1% formic acid.[1]

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[1]

Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually

increases the percentage of mobile phase B to elute lipids based on their hydrophobicity.

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID

column).

Column Temperature: 40-50°C.

Typical MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to

cover a wider range of lipid classes.

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)

can be used. In DDA, the most abundant ions in a full scan are selected for fragmentation

(MS/MS).

Mass Range: A broad mass range should be scanned (e.g., m/z 150-1500).

III. Data Processing and Normalization
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Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or vendor-specific

software to detect and align chromatographic peaks across all samples.

Lipid Identification: Putative lipid identification is performed by matching the accurate mass

and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS, HMDB).

Normalization:

For each sample, locate the peak corresponding to DSPE-d70.

Calculate a normalization factor for each sample based on the peak intensity of DSPE-

d70.

Divide the peak intensity of every identified lipid feature in a sample by the normalization

factor for that sample.

Data Normalization Workflow
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Figure 2: Data Normalization Workflow
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Caption: Flowchart for data processing and normalization using DSPE-d70.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15552863?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison

between different experimental groups.

Table 1: Example of Normalized Lipid Intensities

Lipid ID Lipid Class m/z
Retention
Time (min)

Group A
(Normalized
Intensity)

Group B
(Normalized
Intensity)

PC(34:1)
Phosphatidyl

choline
760.5851 8.2 1.25E+07 2.50E+07

TG(52:2) Triglyceride 884.7831 12.5 5.80E+08 3.10E+08

Cer(d18:1/24:

0)
Ceramide 648.6091 10.1 9.75E+05 1.50E+06

PE(38:4)
Phosphatidyl

ethanolamine
766.5599 9.3 4.30E+06 8.90E+06

... ... ... ... ... ...

Table 2: LC-MS/MS Performance for DSPE Quantification

Parameter LC-MS/MS

Specificity Very High

Sensitivity (LOD) 0.1 - 10 ng/mL

Limit of Quantification (LOQ) 0.5 - 25 ng/mL

Linear Range 1 - 2000 ng/mL

Recovery 85 - 115%

Precision (%RSD) < 15%
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Note: These values are representative and can vary depending on the specific analyte, matrix,

and experimental conditions.[1]

Conclusion
The incorporation of DSPE-d70 as an internal standard is a critical step in conducting high-

quality, quantitative untargeted lipidomics studies. By following the detailed protocols outlined in

these application notes, researchers can significantly improve the accuracy, reproducibility, and

overall reliability of their lipidomics data, leading to more robust biological insights. The choice

of extraction method and specific instrument parameters should be optimized for the biological

matrix and the specific research question at hand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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